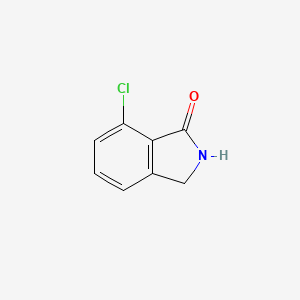

7-Chloroisoindolin-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINJECBDFXCRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622752 | |

| Record name | 7-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658683-16-0 | |

| Record name | 7-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data of 7-Chloroisoindolin-1-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 7-Chloroisoindolin-1-one. Due to the limited availability of public-domain spectroscopic data for this specific isomer, this document outlines the expected spectral characteristics based on the analysis of closely related analogs and foundational principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound is a halogenated derivative of isoindolinone. The isoindolinone scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The position of the chlorine atom on the aromatic ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound, which is a critical step in any research or development workflow.

While specific experimental spectra for this compound are not widely available in public databases, this guide will present predicted data and interpretation based on established spectroscopic principles and data from similar structures.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is presented below. The key structural features that will influence its spectroscopic data are the aromatic ring with three adjacent protons, the lactam ring containing a methylene group and an N-H proton, and the carbonyl group.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the N-H proton. The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will affect the chemical shifts, particularly for the N-H proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | ~7.6-7.8 | d | ~8.0 |

| H-5 | ~7.4-7.6 | t | ~8.0 |

| H-6 | ~7.3-7.5 | d | ~8.0 |

| CH₂ (H-3) | ~4.5 | s | - |

| NH | ~8.0-9.0 (DMSO-d₆) or ~6.5-7.5 (CDCl₃) | br s | - |

-

Aromatic Region: The three aromatic protons (H-4, H-5, and H-6) will form a coupled system. H-4 and H-6 are expected to be doublets, while H-5 will be a triplet, due to coupling with their respective neighbors. The electron-withdrawing effect of the chlorine atom at position 7 will likely deshield the adjacent proton H-6, causing it to appear at a slightly higher chemical shift compared to the other aromatic protons.

-

Methylene Protons: The two protons of the methylene group (C-3) are expected to appear as a singlet, as they are chemically equivalent and have no adjacent protons to couple with.

-

N-H Proton: The amide proton will appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C-1) | ~168-172 |

| C-7a | ~145-150 |

| C-3a | ~130-135 |

| C-7 (C-Cl) | ~130-135 |

| C-5 | ~128-132 |

| C-4 | ~125-130 |

| C-6 | ~120-125 |

| CH₂ (C-3) | ~45-50 |

-

Carbonyl Carbon: The carbonyl carbon of the lactam will be the most downfield signal in the spectrum.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 120-150 ppm. The carbon atom attached to the chlorine (C-7) will be directly influenced by the halogen's electronic effects. The two quaternary carbons of the fused ring system (C-3a and C-7a) will also be distinguishable.

-

Aliphatic Carbon: The methylene carbon (C-3) will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3300 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2950 | Medium |

| C=O Stretch (Lactam) | 1680-1720 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-N Stretch | 1200-1350 | Medium |

| C-Cl Stretch | 700-800 | Strong |

-

N-H and C=O Stretching: The most characteristic peaks will be the N-H stretching vibration and the strong carbonyl (C=O) absorption of the five-membered lactam ring.

-

C-Cl Stretching: A strong absorption band in the fingerprint region is expected for the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (C₈H₆ClNO), which is approximately 167.01 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with a peak at M+2 that is about one-third the intensity of the M⁺ peak.

-

Fragmentation Pattern: Common fragmentation pathways for isoindolinones include the loss of CO, and cleavage of the lactam ring. The presence of the chlorine atom will influence the fragmentation, and fragments containing chlorine will also exhibit the characteristic isotopic pattern.

Experimental Protocols

While specific experimental data is not provided, the following are standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and quality control. This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data based on the chemical structure and established spectroscopic principles. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data and to aid in the confirmation of its synthesis. The acquisition of experimental data for this compound would be a valuable contribution to the chemical community.

An In-depth Technical Guide to the Mechanism of Action of Isoindolin-1-one Derivatives in Biological Systems

A Note on 7-Chloroisoindolin-1-one: Initial literature and database searches for the specific molecule, this compound, did not yield specific data regarding its mechanism of action or biological targets. This guide, therefore, addresses the broader, well-documented class of isoindolin-1-one derivatives. The principles and mechanisms discussed herein provide a foundational understanding that can inform the investigation of specific analogs like this compound.

Introduction: The Isoindolin-1-one Scaffold - A Privileged Structure in Medicinal Chemistry

The isoindolin-1-one core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure". This is due to its presence in numerous natural products and its ability to serve as a versatile framework for the synthesis of a wide array of biologically active compounds.[1] Derivatives of this core have been successfully developed into clinical drugs for a range of indications, including multiple myeloma, inflammation, hypertension, and edema.[2][3] The therapeutic diversity of isoindolin-1-ones stems from their ability to be chemically modified to interact with a variety of biological targets, leading to distinct mechanisms of action. This guide will provide an in-depth exploration of the primary mechanisms through which isoindolin-1-one derivatives exert their effects in biological systems, with a focus on their applications in oncology and neuroscience.

Mechanisms of Action in Oncology

The isoindolin-1-one scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents. These derivatives have been shown to target several key pathways involved in cancer cell proliferation, survival, and DNA repair.

PARP Inhibition and Synthetic Lethality

A prominent and clinically validated mechanism of action for several isoindolin-1-one derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1.[4][5] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5]

Causality of Experimental Approach: The structural similarity between the isoindolin-1-one scaffold and the nicotinamide moiety of NAD+, a necessary cofactor for PARP activity, provides a strong rationale for its use as a competitive inhibitor at the enzyme's catalytic site.[4][5] In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the faulty HR pathway results in catastrophic genomic instability and cell death, a concept known as synthetic lethality.[5]

Several isoindolin-1-one-based PARP inhibitors have been developed, with some demonstrating potent and selective inhibition of PARP1.[6][7] For instance, NMS-P515 is a stereospecific isoindolin-1-one derivative that has shown significant antitumor activity in preclinical models.[6]

Caption: Mechanism of PARP-1 Inhibition by Isoindolin-1-one Derivatives.

Inhibition of Tubulin Polymerization

Another key anticancer mechanism for certain isoindolin-1-one analogs and related structures is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8][9] Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division.[10]

Causality of Experimental Approach: Compounds that interfere with tubulin polymerization are potent antimitotic agents. By binding to tubulin, these inhibitors prevent the formation of microtubules, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[9] Several studies have identified isoindolin-1-one derivatives that bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly.[8][11] This mechanism is particularly valuable as it can be effective against a broad range of cancer cell types.

Kinase Inhibition (CDK7 and PI3Kγ)

The isoindolin-1-one scaffold has also been utilized to develop inhibitors of various protein kinases that are often dysregulated in cancer.

-

Cyclin-Dependent Kinase 7 (CDK7): CDK7 is a key regulator of both the cell cycle and transcription.[12] Virtual screening and computational studies have identified isoindolin-1-one derivatives as potential CDK7 inhibitors, suggesting they could serve as effective anti-breast cancer agents by halting both cell proliferation and transcription.[12]

-

Phosphoinositide 3-kinase gamma (PI3Kγ): The PI3K signaling pathway is frequently hyperactivated in malignancies. Molecular modeling studies have explored isoindolin-1-one derivatives as selective inhibitors of the PI3Kγ isoform, which is implicated in gastric carcinoma and other cancers.[13]

Mechanism of Action in Neuroscience

Beyond oncology, isoindolin-1-one derivatives have shown significant promise in the treatment of neurological disorders, particularly epilepsy.

Positive Allosteric Modulation of GABAA Receptors

Epilepsy is often characterized by an imbalance between excitatory and inhibitory neurotransmission. The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[14]

Causality of Experimental Approach: Enhancing the function of GABAA receptors can restore this balance and suppress seizure activity. A series of novel 2,7-disubstituted isoindolin-1-one derivatives have been designed and synthesized as potent positive allosteric modulators (PAMs) of GABAA receptors.[14] These compounds bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased chloride influx and neuronal hyperpolarization. One such compound, Cpd48, exhibited potent anti-seizure efficacy in multiple mouse models.[14]

Other Notable Biological Activities

The versatility of the isoindolin-1-one scaffold extends to other therapeutic areas:

-

Carbonic Anhydrase Inhibition: Certain isoindolin-1-one derivatives have demonstrated potent inhibitory effects against human carbonic anhydrase (hCA) I and II isozymes, suggesting potential applications as diuretics or for other conditions where hCA inhibition is beneficial.[15]

-

Antibacterial Activity: Novel isoindolin-1-one derivatives containing piperidine fragments have been synthesized and shown to have good antibacterial activity against phytopathogenic bacteria like Xanthomonas oryzae.[16] Mechanistic studies suggest these compounds may disrupt the bacterial cell membrane and biofilm formation.[16]

Data Summary: Bioactivity of Isoindolin-1-one Derivatives

| Compound Class/Example | Target | Mechanism of Action | Reported Potency (IC50/Ki/ED50) | Therapeutic Area |

| NMS-P515 | PARP-1 | Competitive inhibition at NAD+ site | Ki: 16 nM[6] | Oncology |

| Isoindolin-1-one Analog (Cpd48) | GABAA Receptor | Positive Allosteric Modulator | sc-PTZ ED50: 8.20 mg/kg[14] | Epilepsy |

| Isoindolin-1-one (Compound 2a) | Carbonic Anhydrase II | Enzyme Inhibition | IC50: 13.02 µg/mL[15] | Multiple |

| Isoindolin-1-one (Compound 11) | Not Specified | Cytotoxicity | IC50: 5.89 µM (HepG2 cells)[17] | Oncology |

| Isoindolin-1-one (Compound Y8) | Bacterial Cell Membrane/Biofilm | Antibacterial | EC50: 21.3 µg/mL (vs. Xoo)[16] | Agrochemical |

Experimental Protocols

Workflow for Synthesis and Screening of Isoindolin-1-one Derivatives

A typical workflow for the discovery of new bioactive isoindolin-1-one derivatives involves a multi-step process from chemical synthesis to biological evaluation.

Caption: General workflow for the development of isoindolin-1-one-based drug candidates.

Protocol: In Vitro PARP-1 Inhibition Assay

This protocol outlines a representative method for assessing the inhibitory activity of a test compound against PARP-1.

-

Objective: To determine the IC50 value of a test isoindolin-1-one derivative for PARP-1 enzymatic activity.

-

Materials:

-

Recombinant human PARP-1 enzyme.

-

Histone H1 (as a substrate).

-

Biotinylated NAD+.

-

96-well plates coated with streptavidin.

-

Anti-poly(ADP-ribose) (PAR) antibody (conjugated to a reporter like HRP).

-

TMB substrate.

-

Stop solution (e.g., 1M H2SO4).

-

Assay buffer.

-

Test compound (serial dilutions).

-

Positive control inhibitor (e.g., Olaparib).

-

-

Methodology:

-

Plate Preparation: Add assay buffer to a 96-well streptavidin-coated plate.

-

Reaction Setup: In a separate plate, add the PARP-1 enzyme, histone H1, and varying concentrations of the test compound or control.

-

Initiate Reaction: Add biotinylated NAD+ to each well to start the PARylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Transfer and Capture: Transfer the reaction mixture to the streptavidin-coated plate. The biotinylated NAD+ (and any resulting PAR chains) will bind to the plate. Incubate and then wash the plate to remove unbound reagents.

-

Detection: Add the anti-PAR antibody-HRP conjugate. Incubate and wash.

-

Signal Generation: Add TMB substrate. A colorimetric signal will develop in proportion to the amount of PARP-1 activity.

-

Quench and Read: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

-

Data Analysis:

-

Plot the absorbance against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%.

-

Conclusion

The isoindolin-1-one scaffold is a cornerstone in modern drug discovery, giving rise to compounds with diverse and potent biological activities. While specific data on this compound remains to be elucidated, the broader class of derivatives demonstrates significant therapeutic potential through well-defined mechanisms of action, including PARP inhibition, disruption of microtubule polymerization, kinase modulation, and GABAA receptor modulation. The continued exploration of this versatile scaffold, guided by a deep understanding of its mechanistic possibilities, promises to yield novel and effective therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | Semantic Scholar [semanticscholar.org]

- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insight on [1,3]thiazolo[4,5-e]isoindoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site | MDPI [mdpi.com]

- 11. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

Unlocking the Therapeutic Potential of 7-Chloroisoindolin-1-one: A Technical Guide to Target Identification and Validation

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 7-Chloroisoindolin-1-one, a specific derivative, remains largely uncharacterized, yet its chemical architecture suggests significant therapeutic potential. This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to explore and validate the potential therapeutic targets of this compound. By leveraging the known activities of the broader isoindolinone class, we delineate a focused, evidence-based approach to unlock the promise of this compound as a novel therapeutic agent. This document is structured not as a rigid template, but as a dynamic guide, empowering researchers with the rationale and detailed methodologies to navigate the complexities of target identification and validation.

Introduction: The Isoindolinone Scaffold and the Promise of this compound

Isoindolinone-based molecules have demonstrated a remarkable diversity of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties.[1] This versatility stems from the scaffold's ability to interact with a variety of biological targets. While the specific biological activities of this compound are yet to be extensively reported, the known pharmacophore of the isoindolinone class provides a strong foundation for hypothesizing its potential therapeutic targets. This guide will focus on three high-potential target classes for which isoindolinone derivatives have shown significant activity: Histone Deacetylases (HDACs), Poly (ADP-ribose) Polymerase-1 (PARP-1), and Carbonic Anhydrases (CAs).

Potential Therapeutic Target 1: Histone Deacetylases (HDACs)

Scientific Rationale

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[2] Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression and promoting tumorigenesis.[1][3][4] Several isoindolinone derivatives have been identified as potent HDAC inhibitors, demonstrating nanomolar efficacy against various HDAC isoforms and exhibiting significant antiproliferative activity in cancer cell lines.[5][6][7] The structural features of this compound make it a compelling candidate for investigation as an HDAC inhibitor.

Experimental Validation

This assay provides a direct measure of the compound's ability to inhibit HDAC enzymatic activity.

Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with the HDAC enzyme. Deacetylation by HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. An inhibitor will prevent this process, resulting in a reduced fluorescent signal.

Detailed Protocol:

-

Reagent Preparation:

-

HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

HDAC Enzyme: Recombinant human HDAC1, HDAC2, or HDAC3 diluted in HDAC Assay Buffer to the desired working concentration.

-

Fluorogenic Substrate: Boc-Lys(Ac)-AMC (or similar) prepared as a stock solution in DMSO and diluted to the final working concentration in HDAC Assay Buffer.

-

Developer: A solution containing a protease (e.g., trypsin) in a suitable buffer.

-

Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in HDAC Assay Buffer.

-

Positive Control: A known HDAC inhibitor (e.g., Trichostatin A or SAHA) prepared in the same manner as the test compound.

-

-

Assay Procedure (96-well black plate):

-

To each well, add 40 µL of HDAC Assay Buffer.

-

Add 10 µL of the test compound dilutions or controls (vehicle control: DMSO in buffer).

-

Add 25 µL of the diluted HDAC enzyme solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.

-

Incubate at 37°C for 60 minutes, protected from light.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure fluorescence using a microplate reader (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).

-

-

Data Analysis:

-

Subtract the background fluorescence from wells with no enzyme.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

This assay confirms the compound's activity within a cellular context by measuring the downstream effects of HDAC inhibition.

Principle: Treatment of cells with an HDAC inhibitor leads to an accumulation of acetylated histones. Western blotting with antibodies specific for acetylated histones (e.g., acetyl-Histone H3) can detect this increase.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cancer cell line (e.g., HeLa, HCT116) and allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (and a positive control) for a defined period (e.g., 24 hours). Include a vehicle-treated control.

-

-

Histone Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer and isolate the nuclei.

-

Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.

-

Centrifuge to remove debris and collect the supernatant containing histones.

-

Determine protein concentration using a Bradford or BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against acetylated-Histone H3 or H4 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3 or another loading control.

-

Visualization of HDAC Inhibition Pathway

Caption: Mechanism of HDAC Inhibition by this compound.

Potential Therapeutic Target 2: Poly (ADP-ribose) Polymerase-1 (PARP-1)

Scientific Rationale

PARP-1 is a nuclear enzyme critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][8][9] In cancers with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of SSBs, which are converted to lethal double-strand breaks during replication, resulting in synthetic lethality.[10][11] The isoindolinone core has been explored for its PARP-1 inhibitory activity, making this a plausible target for this compound.

Experimental Validation

This assay quantifies the direct inhibitory effect of the compound on PARP-1's enzymatic function.

Principle: Activated PARP-1 consumes NAD+ to synthesize poly (ADP-ribose) (PAR) chains on acceptor proteins like histones. The assay measures either the incorporation of biotinylated PAR onto histones (colorimetric) or the depletion of NAD+ (fluorometric).

Detailed Protocol (Colorimetric):

-

Reagent Preparation:

-

PARP Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT.

-

Histone-Coated Plate: 96-well plate pre-coated with histone H1.

-

Activated DNA: Sheared salmon sperm DNA.

-

PARP-1 Enzyme: Recombinant human PARP-1.

-

Biotinylated NAD+: Substrate for the PARP-1 reaction.

-

Test Compound: Serial dilutions of this compound in PARP Assay Buffer.

-

Positive Control: A known PARP inhibitor (e.g., Olaparib).

-

-

Assay Procedure:

-

Add 25 µL of the test compound dilutions or controls to the wells of the histone-coated plate.

-

Add a 25 µL mixture of PARP-1 enzyme and activated DNA to each well.

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 50 µL of biotinylated NAD+.

-

Incubate at room temperature for 60 minutes.

-

Wash the plate multiple times with PBS-T to remove unbound reagents.

-

Add 100 µL of Streptavidin-HRP conjugate and incubate for 60 minutes.

-

Wash the plate again.

-

Add 100 µL of a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with 100 µL of 1 M H2SO4.

-

Read the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value as described for the HDAC assay.

-

This assay assesses the compound's ability to inhibit PARP-1 activity in cells, often in response to DNA damage.

Principle: Cells are treated with a DNA damaging agent to activate PARP-1, leading to the synthesis of PAR. The level of PAR can be quantified by ELISA or immunofluorescence in the presence or absence of the inhibitor.

Detailed Protocol (ELISA-based):

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Induce DNA damage by treating with a DNA alkylating agent (e.g., 10 mM H2O2 or 20 µM MNNG) for 15 minutes.

-

-

Cell Lysis and PAR Quantification:

-

Lyse the cells and prepare extracts according to a commercial PAR ELISA kit protocol.

-

Briefly, cell lysates are added to a plate pre-coated with a PAR-binding reagent.

-

The plate is then incubated with an anti-PAR antibody, followed by a secondary HRP-conjugated antibody.

-

A colorimetric substrate is added, and the absorbance is measured.

-

-

Data Analysis:

-

The amount of PAR in treated samples is compared to that in the damaged, untreated control to determine the percentage of PARP inhibition.

-

Visualization of PARP-1 Inhibition and Synthetic Lethality

Caption: Synthetic lethality induced by PARP-1 inhibition.

Potential Therapeutic Target 3: Carbonic Anhydrases (CAs)

Scientific Rationale

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[12] They are involved in various physiological processes, including pH regulation and fluid balance.[13] Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[14] Therefore, CA inhibitors are being investigated as anticancer agents. Several studies have demonstrated that isoindolinone derivatives can act as potent inhibitors of various human CA isoforms, with some showing low nanomolar efficacy.[15][16]

Experimental Validation

This assay measures the inhibition of CA's esterase activity.

Principle: CA can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically, is proportional to CA activity.

Detailed Protocol:

-

Reagent Preparation:

-

CA Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

CA Enzyme: Human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) diluted in CA Assay Buffer.

-

Substrate Solution: p-NPA dissolved in acetonitrile or DMSO, then diluted in CA Assay Buffer. Prepare fresh.

-

Test Compound: Serial dilutions of this compound.

-

Positive Control: A known CA inhibitor (e.g., Acetazolamide).

-

-

Assay Procedure (96-well clear plate):

-

Add 160 µL of CA Assay Buffer to each well.

-

Add 10 µL of the test compound dilutions or controls.

-

Add 10 µL of the CA enzyme solution.

-

Pre-incubate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Calculate the percentage of inhibition and the IC50 value.

-

Visualization of Carbonic Anhydrase Inhibition

Caption: Inhibition of Carbonic Anhydrase by this compound.

Summary and Future Directions

This guide outlines a strategic and experimentally robust approach to elucidate the therapeutic potential of this compound. By focusing on the well-established targets of the broader isoindolinone class—HDACs, PARP-1, and CAs—researchers can efficiently screen for and validate the compound's primary mechanism(s) of action. Positive results from these initial assays will warrant further investigation, including isoform selectivity profiling, in vivo efficacy studies in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. The methodologies provided herein serve as a comprehensive starting point for a thorough and scientifically rigorous investigation into the therapeutic promise of this compound.

References

- 1. The role of histone deacetylases (HDACs) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of histone deacetylases (HDACs) in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 5. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. PDB-101: Molecule of the Month: Carbonic Anhydrase [pdb101.rcsb.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 7-Chloroisoindolin-1-one: A Strategic Modeling & Simulation Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active agents. The targeted introduction of a halogen, specifically at the 7-position of the isoindolinone core to form 7-Chloroisoindolin-1-one, presents a compelling case for detailed molecular interaction studies. This technical guide outlines a comprehensive in silico workflow designed to elucidate the binding mechanics, dynamics, and specificity of this compound. We eschew a rigid, templated approach in favor of a logically sequenced narrative that mirrors a real-world computational drug discovery project. This document serves as a strategic guide for researchers, providing not just the procedural steps but the critical reasoning behind each decision in the computational pipeline, from initial target hypothesis generation to advanced binding free energy calculations and pharmacophore development.

Foundational Strategy: Target Identification & Hypothesis Generation

The journey of a small molecule from a chemical structure to a potential therapeutic is predicated on identifying its biological target(s). For a novel or under-characterized compound like this compound, a purely experimental approach can be resource-intensive. Therefore, our initial phase is a hypothesis-generation step, leveraging established computational techniques to predict likely protein partners.

The underlying principle of this stage is chemocentric inference : predicting biological activity based on molecular similarity.[1][2] Tools like SwissTargetPrediction utilize vast databases of known ligand-protein interactions. By analyzing the 2D topology of this compound, the algorithm identifies known bioactive molecules with high structural similarity and extrapolates their targets to our query compound.[1] This provides a ranked list of potential targets, forming the basis of our investigation.

Causality Note: It is critical to understand that this is a predictive step. The output is not a definitive list of targets but a statistically prioritized set of hypotheses. The highest-ranking targets (e.g., specific kinases, GPCRs, or enzymes) should be cross-referenced with literature to confirm their druggability and relevance to any intended therapeutic area before proceeding.

Protocol 1: Ligand-Based Target Prediction

-

Obtain Ligand Representation: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) for this compound. This can be generated from its 2D structure using chemical drawing software or sourced from databases like PubChem.

-

Utilize Prediction Server: Navigate to a target prediction web server such as SwissTargetPrediction.

-

Submit Query: Input the SMILES string into the query field and specify the organism of interest (e.g., Homo sapiens).

-

Analyze and Prioritize: The server will return a list of protein targets, ranked by probability. Scrutinize the top 10-15 candidates, paying close attention to protein classes that are well-represented, as this may indicate a higher likelihood of interaction.

System Preparation: Ensuring Model Fidelity

The axiom "garbage in, garbage out" is acutely relevant in computational modeling. The accuracy of our subsequent docking and simulation results is entirely dependent on the meticulous preparation of both the protein receptor and the small molecule ligand.

Protein Receptor Preparation

Once a primary target is selected from our hypothesis list (e.g., a specific kinase), we must obtain its three-dimensional structure. The Protein Data Bank (PDB) is the definitive repository for this.[3]

Experimental Choice Rationale: Selecting the right crystal structure is non-trivial. We prioritize structures with high resolution (<2.5 Å), completeness (no missing residues in the binding site), and preferably, a co-crystallized ligand. A co-crystallized ligand provides an experimentally validated binding pocket, which is the gold standard for defining the docking search space.

Protocol 2: Receptor Structure Preparation

-

PDB Search & Selection: Search the PDB for the chosen target protein. Download the PDB file for the highest-quality structure that meets the criteria above.

-

Initial Cleaning: Remove all non-essential components from the PDB file, such as crystallization artifacts, solvents (except for specific, structurally important water molecules), and all but one protein chain if the biological unit is a monomer.

-

Protonation and Optimization: Use a dedicated software package (e.g., the Protein Preparation Wizard in Schrödinger Maestro, or pdb2gmx in GROMACS[4][5]) to perform the following critical steps:

-

Add hydrogen atoms, as they are typically not resolved in X-ray crystallography.

-

Assign correct bond orders.

-

Optimize the hydrogen-bond network by flipping terminal amide groups of asparagine and glutamine and adjusting the protonation state of histidine residues.

-

Perform a restrained, brief energy minimization to relax any steric clashes introduced during preparation, without significantly altering the backbone coordinates.

-

Ligand Preparation

The ligand, this compound, must be converted from a 2D representation to a valid, low-energy 3D conformation with accurate electrostatics.

Protocol 3: Ligand 3D Structure Generation

-

Generate 3D Conformation: Use a tool like Open Babel to convert the 2D structure (e.g., from an SDF file) into a 3D structure.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation.

-

Charge Assignment: Assign partial atomic charges. For docking, Gasteiger charges are often sufficient. For the more rigorous molecular dynamics simulations, higher-quality charges (e.g., AM1-BCC) calculated via tools like Antechamber are strongly recommended for accurately modeling electrostatic interactions.

Core Modeling I: Molecular Docking

Molecular docking serves as a computational "search algorithm" to predict the most favorable binding pose of a ligand within a protein's active site.[6][7] It is a rapid and efficient method to generate plausible binding hypotheses.[8]

References

- 1. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]

- 2. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 3. sites.ualberta.ca [sites.ualberta.ca]

- 4. bioinformaticsreview.com [bioinformaticsreview.com]

- 5. Protein-Ligand Complex [mdtutorials.com]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. Molecular Modeling Techniques and In-Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

The Ascendant Scaffold: A Technical Guide to 7-Chloroisoindolin-1-one Derivatives in Modern Drug Discovery

Introduction: The Isoindolinone Core and the Strategic Imperative of the 7-Chloro Substituent

The isoindolinone framework, a bicyclic system featuring a fused benzene and γ-lactam ring, has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure and capacity for diverse substitutions have made it a cornerstone in the development of targeted therapeutics. Within this promising class of compounds, 7-chloroisoindolin-1-one derivatives have garnered significant attention, particularly in the realm of oncology. The introduction of a chlorine atom at the 7-position is a strategic chemical modification that can enhance metabolic stability, modulate electronic properties, and provide a vector for further synthetic elaboration, thereby influencing the pharmacokinetic and pharmacodynamic profile of the molecule.

This technical guide provides an in-depth exploration of this compound derivatives, from their rational design and synthesis to their primary applications as potent enzyme inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Rational Design and Synthesis of the this compound Scaffold

The therapeutic potential of isoindolinone derivatives often stems from their structural mimicry of endogenous ligands. A prime example is their application as Poly(ADP-ribose) polymerase (PARP) inhibitors, where the isoindolinone core mimics the nicotinamide moiety of the PARP substrate, NAD+. This structural similarity facilitates competitive inhibition at the enzyme's catalytic site.[1]

Synthetic Pathways to the this compound Core

While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous structures. A common strategy involves the construction of the isoindolinone ring from appropriately substituted benzoic acid or benzonitrile precursors.

A proposed synthetic pathway commences with a suitable starting material such as 2-bromo-6-chlorotoluene. The synthesis would proceed through several key steps, including oxidation, amidation, and cyclization, to yield the this compound core.

Experimental Workflow: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for the this compound core.

Derivatization Strategies: N-Alkylation and N-Arylation

With the this compound core in hand, further diversification is readily achieved, most commonly through N-alkylation or N-arylation of the lactam nitrogen. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of the derivatives.

General Protocol for N-Alkylation of this compound:

-

Deprotonation: To a solution of this compound in a suitable anhydrous aprotic solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete deprotonation of the lactam nitrogen.

-

Alkylation: The desired alkyl halide (e.g., benzyl bromide, methyl iodide) is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-alkylated this compound derivative.[2]

Primary Application: Potent Inhibition of PARP Enzymes

The most prominent application of this compound derivatives is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3] In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) in BRCA-mutated tumors, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately resulting in cancer cell death through a process known as synthetic lethality.

Mechanism of Action and Structure-Activity Relationship (SAR)

As previously mentioned, the isoindolinone scaffold acts as a nicotinamide mimic, competitively binding to the catalytic domain of PARP-1. The development of potent and selective PARP-1 inhibitors is guided by understanding the key interactions within the active site.

Key SAR Insights for Isoindolinone-based PARP-1 Inhibitors:

| Position of Modification | General Observation |

| N-alkylation/arylation | Introduction of substituted benzyl or other aryl groups can lead to enhanced potency through interactions with hydrophobic pockets in the PARP-1 active site. |

| Substituents on the aryl ring | The nature and position of substituents on the N-aryl group can significantly impact potency and selectivity. Electron-donating and electron-withdrawing groups can modulate the electronic properties and binding affinity. |

Signaling Pathway: PARP-1 Inhibition and Synthetic Lethality

References

A Technical Guide to the Biological Activity Screening of 7-Chloroisoindolin-1-one: A Phenotypic and Target-Informed Approach

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and enzymatic inhibitory properties.[1][2] This technical guide presents a comprehensive, multi-tiered strategy for the biological activity screening of the novel compound, 7-Chloroisoindolin-1-one. Lacking prior biological characterization, our approach prioritizes a broad-based phenotypic screening cascade to uncover its potential therapeutic value, complemented by informed target-based assays inspired by the known activities of the isoindolinone class. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the strategic selection of each assay. Our methodology is designed to be a self-validating system, ensuring that each step logically informs the next, from initial cytotoxicity assessments to mechanistic elucidation and potential target deconvolution.

Introduction: The Rationale for Screening this compound

The isoindolinone core is a key pharmacophore found in both natural products and synthetic molecules with significant therapeutic applications.[2][3] Derivatives have been identified as inhibitors of enzymes like carbonic anhydrases and histone deacetylases (HDACs), and have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] The subject of this guide, this compound, is a novel analogue whose biological activity profile is currently uncharacterized. The introduction of a chlorine atom at the 7-position of the isoindolinone ring system presents an intriguing modification that could significantly influence its biological properties through altered electronics and steric interactions.

Given the absence of a known molecular target, a phenotypic drug discovery approach is the most logical starting point.[5][6] This strategy focuses on identifying compounds that produce a desired change in a cell's or organism's phenotype, without a priori knowledge of the drug's target.[7] This "target-agnostic" method is particularly powerful for discovering first-in-class therapeutics with novel mechanisms of action.[6]

Our screening cascade, therefore, begins with a broad assessment of cytotoxicity across a panel of cancer cell lines to identify any potential anti-proliferative effects. Positive hits from this primary screen will then be subjected to a battery of secondary assays to dissect the underlying mechanism of action, including the induction of apoptosis and cell cycle arrest. Concurrently, based on the established activities of related isoindolinone compounds, we will conduct targeted enzymatic assays to investigate potential inhibition of carbonic anhydrase and HDACs. This dual approach of broad phenotypic screening coupled with hypothesis-driven target investigation provides a robust and efficient pathway to characterizing the biological potential of this compound.

A Multi-Tiered Screening Strategy

The proposed screening workflow is designed as a logical progression, with the results of each stage informing the experimental decisions of the next. This tiered approach ensures a cost-effective and scientifically rigorous evaluation of the compound's biological activity.

Caption: A multi-tiered workflow for the biological screening of this compound.

Primary Screening: Assessing Cytotoxicity

The initial step is to determine if this compound exhibits cytotoxic or anti-proliferative activity. For this, we employ robust and widely used colorimetric assays: MTT and XTT. These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[8][9]

Rationale for Assay Selection

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a classic, cost-effective assay where the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product that is insoluble in water.[10][11]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An alternative to MTT, XTT is reduced to a water-soluble formazan product, which simplifies the protocol by eliminating the need for a solubilization step.[5][12] This makes it particularly suitable for high-throughput screening.

A panel of human cancer cell lines is recommended to identify potential tissue-specific effects. A suggested starting panel includes:

-

A549 (Lung Carcinoma): A common model for lung cancer studies.

-

HepG2 (Hepatocellular Carcinoma): A widely used liver cancer cell line.

-

MCF-7 (Breast Adenocarcinoma): A key model for estrogen receptor-positive breast cancer.

-

K562 (Chronic Myelogenous Leukemia): A suspension cell line model for leukemia.[2]

-

HT-29 (Colon Adenocarcinoma): A standard model for colorectal cancer.[2]

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate adherent cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[11] Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

-

Solubilization: For adherent cells, carefully aspirate the medium containing MTT.[14] Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Summary

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |

| A549 | Lung | 12.5 |

| HepG2 | Liver | 28.7 |

| MCF-7 | Breast | 8.2 |

| K562 | Leukemia | > 100 |

| HT-29 | Colon | 15.1 |

Secondary Screening: Elucidating the Mechanism of Action

Should this compound demonstrate significant cytotoxicity in the primary screen, the next logical step is to investigate the mechanism by which it induces cell death or inhibits proliferation. The two most common anti-proliferative mechanisms are the induction of apoptosis and cell cycle arrest.

Caption: Workflow for investigating the mechanism of action of a cytotoxic hit.

Apoptosis Detection via Annexin V-FITC/Propidium Iodide Staining

Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[16] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Detailed Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. Wash the cells once with cold PBS.

-

Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.[17] Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[17] FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M).[18] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[1] This allows for the quantification of the percentage of cells in each phase of the cell cycle via flow cytometry.[2]

Detailed Protocol:

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.[2] Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA) in PBS.[19]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.[1]

Target-Informed Assays

Based on the known biological activities of the broader isoindolinone chemical class, it is prudent to investigate whether this compound acts on similar targets.[3][4] This parallel, hypothesis-driven approach can rapidly provide mechanistic insights.

Carbonic Anhydrase Inhibition Assay

Scientific Rationale: Certain isoindolinone derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes involved in pH regulation and other physiological processes.[3] CA inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.[20] A common method to screen for CA inhibitors is to measure the inhibition of the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the colored product p-nitrophenol.[20][21]

Detailed Protocol:

-

Reagent Preparation: Prepare a working solution of human carbonic anhydrase II, a stock solution of this compound in DMSO, and a solution of the substrate p-NPA in a suitable buffer (e.g., Tris-HCl).[20]

-

Assay Setup: In a 96-well plate, add the CA enzyme solution to wells containing serial dilutions of this compound or a known CA inhibitor (e.g., Acetazolamide) as a positive control.[21] Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[20]

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm over time using a microplate reader in kinetic mode.[20]

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.[20]

Histone Deacetylase (HDAC) Inhibition Assay

Scientific Rationale: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated anti-cancer strategy.[4] Some isoindolinone derivatives have been identified as HDAC inhibitors.[4] Fluorometric assay kits are commercially available that use an acetylated lysine substrate. Deacetylation by HDACs sensitizes the substrate, which then reacts with a developer to produce a fluorescent signal.[10]

Detailed Protocol (based on a generic commercial kit):

-

Assay Setup: In a 96-well plate, add the HDAC substrate and a nuclear extract (as a source of HDACs) or a purified HDAC enzyme to wells containing serial dilutions of this compound. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[22]

-

Enzymatic Reaction: Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow for the deacetylation reaction to occur.[23]

-

Signal Development: Add the developer solution to each well. This solution reacts with the deacetylated substrate to generate a fluorophore.[10] Incubate for 10-20 minutes at room temperature.

-

Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[24]

-

Data Analysis: The fluorescence signal is inversely proportional to HDAC activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Tertiary Phase: Hit Validation and Target Deconvolution

If this compound demonstrates a consistent and potent biological activity in the primary and secondary screens, it is considered a validated "hit." The subsequent and most challenging phase is to identify its direct molecular target(s), a process known as target deconvolution.[4][25] This is essential for understanding its mechanism of action and for further lead optimization.[26]

Strategies for Target Deconvolution:

-

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[8][27]

-

Expression Cloning/Phage Display: A library of proteins is expressed on the surface of phages, and those that bind to the immobilized compound are isolated and identified by sequencing.[8]

-

Protein Microarrays: The compound, often fluorescently labeled, is screened against an array of thousands of purified proteins to identify direct binding partners.[8]

-

High-Content Screening (HCS): If the initial phenotypic screen was a simple viability assay, a more detailed HCS can be performed. HCS uses automated microscopy and image analysis to quantify multiple phenotypic parameters (e.g., cell morphology, organelle health, protein localization) upon compound treatment.[3][28] The resulting "phenotypic fingerprint" can be compared to those of compounds with known mechanisms of action to infer the target pathway.[3]

Caption: Common experimental approaches for target deconvolution of a phenotypic hit.

Conclusion

The systematic screening strategy outlined in this guide provides a comprehensive framework for the initial biological characterization of this compound. By integrating broad-based phenotypic screening with hypothesis-driven, target-informed assays, this approach maximizes the potential for discovering novel biological activities and elucidating their underlying mechanisms. The progression from primary cytotoxicity screening to in-depth mechanistic studies and eventual target deconvolution represents a robust and efficient pathway in early-stage drug discovery. The insights gained from this workflow will be critical in determining the future therapeutic potential of this novel isoindolinone derivative.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. static.igem.org [static.igem.org]

- 7. alitheagenomics.com [alitheagenomics.com]

- 8. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 9. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. apexbt.com [apexbt.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. atcc.org [atcc.org]

- 14. resources.bio-techne.com [resources.bio-techne.com]

- 15. broadpharm.com [broadpharm.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. nanocellect.com [nanocellect.com]

- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 20. benchchem.com [benchchem.com]

- 21. assaygenie.com [assaygenie.com]

- 22. epigentek.com [epigentek.com]

- 23. resources.novusbio.com [resources.novusbio.com]

- 24. abcam.cn [abcam.cn]

- 25. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 27. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]

A Comprehensive Technical Guide to 7-Chloroisoindolin-1-one: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth analysis of 7-Chloroisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS number for the unsubstituted this compound is not readily found in major chemical databases, this document will focus on its core molecular structure, plausible synthetic routes, expected chemical reactivity, and the established biological significance of the broader isoindolin-1-one scaffold, particularly with halogen substitutions. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic lactam. The core of the molecule is an isoindolin-1-one moiety, which consists of a benzene ring fused to a five-membered lactam ring. The chlorine atom at the 7-position is expected to significantly influence the electronic properties and reactivity of the aromatic ring.

Structural Data

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | Calculated |

| Molecular Weight | 167.59 g/mol | Calculated |

| IUPAC Name | 7-chloro-2,3-dihydro-1H-isoindol-1-one | IUPAC Nomenclature |

| Canonical SMILES | C1C2=C(C(=CC=C2)Cl)C(=O)N1 | |

| InChI Key | InChIKey=FHNFLFCOLSHHQP-UHFFFAOYSA-N |

Note: As of the latest search, a specific CAS number for this compound has not been assigned.

Molecular Visualization

Caption: Molecular structure of this compound.

Synthesis Strategies

The synthesis of isoindolin-1-ones can be achieved through various methods, often involving intramolecular cyclization reactions. For this compound, a plausible approach would start from a suitably substituted phthalic acid derivative or a related aromatic precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the amide bond, leading back to a 2-substituted benzoic acid or its derivative.

Caption: Retrosynthetic analysis for this compound.

Plausible Synthetic Protocol

A common and effective method for the synthesis of isoindolinones is the reductive amination of 2-carboxybenzaldehydes.

Step 1: Synthesis of 2-carboxy-3-chlorobenzaldehyde

-

Starting Material: 3-Chlorophthalic anhydride.

-

Procedure: Selective reduction of one of the carbonyl groups of 3-chlorophthalic anhydride using a mild reducing agent such as sodium borohydride, followed by careful workup to yield 2-carboxy-3-chlorobenzaldehyde. The reaction conditions must be carefully controlled to avoid over-reduction.

Step 2: Reductive Amination to form this compound

-

Reactants: 2-carboxy-3-chlorobenzaldehyde and a source of ammonia (e.g., ammonium acetate).

-

Reducing Agent: A suitable reducing agent for reductive amination, such as sodium cyanoborohydride or a hydrogenation catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

Procedure:

-

Dissolve 2-carboxy-3-chlorobenzaldehyde and an excess of ammonium acetate in a suitable solvent (e.g., methanol).

-

Add the reducing agent portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Chemical Reactivity and Derivatization

The this compound scaffold offers several sites for chemical modification, making it a versatile building block for creating libraries of compounds for drug discovery.

Reactivity Map

Caption: Potential sites for chemical modification on the this compound scaffold.

-

N-Alkylation/N-Arylation: The nitrogen atom of the lactam can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce a wide range of substituents. This is a common strategy to modulate the pharmacological properties of isoindolin-1-one derivatives.

-

Aromatic Substitution: The chlorine atom can be displaced via nucleophilic aromatic substitution under certain conditions. Additionally, the electron-withdrawing nature of the chlorine and carbonyl groups deactivates the aromatic ring towards electrophilic substitution, but reactions may still occur at the less deactivated positions under forcing conditions.

-

Carbonyl Chemistry: The lactam carbonyl group can be reduced to the corresponding amine, providing access to 7-chloro-isoindoline derivatives.

Role in Medicinal Chemistry and Drug Discovery

The isoindolin-1-one core is a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds.[1] Derivatives of isoindolin-1-one have demonstrated a wide range of pharmacological activities.

Known Biological Activities of Isoindolin-1-one Derivatives

-

Anticancer: Many isoindolin-1-one derivatives have been investigated as potential anticancer agents. For instance, some analogs have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[2]

-

Antimicrobial: The isoindolin-1-one moiety is present in compounds with antibacterial and antifungal properties.[3][4]

-

Anti-inflammatory: Certain derivatives have shown anti-inflammatory effects.

-

CNS Activity: Some isoindolin-1-ones have been reported to possess sedative and hypnotic effects.[3]

The presence of the 7-chloro substituent in this compound can be advantageous in drug design. The chlorine atom can enhance binding affinity to target proteins through halogen bonding and can also improve metabolic stability and pharmacokinetic properties.

Conclusion

This compound, while not extensively documented as a standalone compound, represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies, and its structure offers multiple points for chemical derivatization. The known biological activities of the broader isoindolin-1-one class of compounds, combined with the potential benefits of the chloro-substituent, make this compound and its derivatives promising candidates for further investigation in drug discovery programs.